physicochemical properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
physicochemical properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics—spanning solubility, lipophilicity, and ionization state (pKa)—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[1][2] A failure to optimize these properties early in the discovery process is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[3] Consequently, a thorough understanding and empirical determination of these parameters are not merely procedural; they are cornerstones of a rational, efficacy-driven drug design strategy.[4][5]
This guide provides an in-depth analysis of the core physicochemical properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile , a substituted benzimidazole of interest to researchers in medicinal chemistry. The benzimidazole scaffold is a privileged structure in pharmacology, appearing in numerous marketed drugs with diverse biological activities.[6][7] This document is structured to provide not only the predicted characteristics of this specific molecule but also to equip researchers with the foundational knowledge and detailed experimental protocols necessary to validate these properties in a laboratory setting.
Compound Profile: 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
A comprehensive search of available literature and chemical databases reveals that while structurally similar compounds are documented, specific experimental data for the title compound is not widely published. The following profile combines information from chemical suppliers with properties predicted based on its constituent functional groups and structural analogs.
Table 1: Core Properties of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₁₄BrN₃ | Based on structure |
| Molecular Weight | 292.18 g/mol | Calculated from formula |
| CAS Number | Not available | --- |
| Appearance | Predicted to be an off-white to yellow solid | Based on similar benzimidazole derivatives |
| Predicted XLogP3 | ~3.5 - 4.5 | Estimated based on the lipophilic butyl group, bromo substituent, and benzimidazole core. The XLogP3 of the related 7-bromo-1-methyl-benzimidazole-2-carboxylic acid is 2.1[8], and adding a butyl group while removing a carboxylic acid and adding a nitrile would significantly increase this value. |
| Predicted pKa | ~4.0 - 5.5 | The benzimidazole ring is weakly basic. The pKa of the parent benzimidazole's conjugate acid is around 5.5-7, but electron-withdrawing groups (bromo and nitrile) are expected to reduce this basicity.[7][9][10] |
| Predicted Solubility | Low aqueous solubility; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The high predicted LogP and non-polar butyl group suggest poor water solubility. |
Section 1: Aqueous Solubility and Ionization State (pKa)
1.1. Scientific Significance
Aqueous solubility is a critical determinant of a drug's bioavailability.[5] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into circulation.[2] Poor solubility can lead to erratic absorption and insufficient drug exposure at the target site. The ionization state of a molecule, dictated by its pKa and the pH of the surrounding medium, profoundly influences its solubility and ability to permeate biological membranes. Benzimidazoles, containing a basic nitrogen atom, can be protonated to form more soluble cationic salts in acidic environments.[7] Understanding the pKa is therefore essential for designing appropriate formulation strategies and predicting a compound's behavior in different physiological compartments.
1.2. Experimental Protocol: Kinetic Solubility Determination via UV/Vis Spectroscopy
This protocol outlines a high-throughput method for assessing the kinetic solubility of a compound, providing a rapid and resource-efficient way to rank compounds in early discovery.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Dimethyl sulfoxide (DMSO) is used as the initial solvent due to its ability to dissolve a wide range of organic compounds. The protocol is designed to minimize the final concentration of DMSO to avoid its co-solvent effects on the final measurement.
-
Phosphate-Buffered Saline (PBS): PBS at pH 7.4 is used to mimic physiological conditions, providing a more biologically relevant solubility measurement than pure water.
-
UV/Vis Spectroscopy: This detection method is rapid and suitable for chromophoric compounds like benzimidazoles, allowing for quantification without extensive method development.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well UV-transparent plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a 1:100 dilution.
-
Incubation and Precipitation: Seal the plate and shake vigorously for 1-2 hours at room temperature. This period allows the compound to either dissolve or precipitate out of the supersaturated solution.
-
Measurement: Measure the absorbance of each well using a UV/Vis plate reader at the compound's λ_max (determined by a preliminary scan). The point at which the absorbance plateaus despite increasing compound concentration indicates the limit of solubility.
-
Data Analysis: Construct a calibration curve using the absorbance values of the clear, non-precipitated solutions. The highest concentration that remains clear is reported as the kinetic solubility.
1.3. Experimental Protocol: pKa Determination by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for determining the pKa of compounds, particularly for those with low water solubility like substituted benzimidazoles.[10] The method relies on the change in electrophoretic mobility of the analyte as a function of the background electrolyte pH.
Workflow Diagram:
Caption: Workflow for pKa determination using Capillary Electrophoresis.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of background electrolytes (BGEs) with varying pH values, typically covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 3.0 to 7.0 for a benzimidazole). Maintain a constant ionic strength across all buffers.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) and dilute it with each BGE to a final concentration suitable for CE detection.
-
CE Analysis: For each pH value, rinse the capillary with the corresponding BGE, then inject the sample.
-
Mobility Calculation: Apply a voltage and record the migration time of the analyte. The effective electrophoretic mobility (μ_eff) is calculated from the migration time.
-
Data Plotting: Plot the calculated effective mobility (μ_eff) against the pH of the BGE.
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the ionized and neutral species are equal.
Section 2: Lipophilicity (LogP and LogD)
2.1. Scientific Significance
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences nearly every aspect of a drug's ADME profile.[5] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11][12] An optimal LogP value (typically between 1 and 3 for oral drugs) is required for a compound to passively diffuse across the lipid bilayers of cell membranes. Excessively high lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and off-target toxicity. For ionizable compounds like our target molecule, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is a more relevant descriptor, as it accounts for the partitioning of both the neutral and ionized species.
2.2. Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for LogP determination due to its directness and accuracy.[13]
Workflow Diagram:
Caption: Experimental workflow for LogP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Pre-saturation: Pre-saturate n-octanol with water (or pH 7.4 buffer for LogD) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Dissolution: Dissolve a precisely weighed amount of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile in one of the pre-saturated phases (choose the one in which it is more soluble).
-
Partitioning: Add an equal volume of the other pre-saturated phase to a glass vial containing the compound solution.
-
Equilibration: Cap the vial and shake it vigorously for a defined period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11][12]
Section 3: Structural Confirmation and Spectral Characterization
3.1. Scientific Significance
Unambiguous confirmation of a molecule's chemical structure is a prerequisite for any further investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and exact mass, collectively serving as a molecular fingerprint.
3.2. Predicted Spectral Data
While experimental spectra are not available, the following characteristics can be predicted for 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two singlets or narrowly split doublets in the δ 7.5-8.5 ppm range. - Butyl Group (N-CH₂-CH₂-CH₂-CH₃): A triplet (N-CH₂) around δ 4.2-4.5 ppm, two multiplets (internal CH₂) around δ 1.5-2.0 ppm, and a triplet (terminal CH₃) around δ 0.9-1.0 ppm.[14] - Methyl Group (C-CH₃): A singlet around δ 2.5-2.7 ppm.[15] |
| ¹³C NMR | - Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-155 ppm range. - Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm. - Butyl & Methyl Carbons: Signals in the aliphatic region (δ 10-50 ppm). |
| IR Spectroscopy | - C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1450-1650 cm⁻¹ region. - C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹. - C-H Stretches (Aromatic): Bands just above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 291 and 293. |
Conclusion
This technical guide provides a comprehensive overview of the key , contextualized within the demands of modern drug discovery. While experimental data for this specific molecule remains limited, its properties can be reasonably predicted based on its chemical structure. More importantly, this document furnishes researchers with the detailed, validated experimental protocols required to determine these properties empirically. A rigorous, data-driven approach to characterizing solubility, pKa, and lipophilicity is indispensable for mitigating risk and rationally advancing novel chemical entities through the development pipeline.
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Figure 1. Chemical Structure of 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile.
